(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride
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Overview
Description
(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride is an organic compound with the molecular formula C9H5BrClFO It is a derivative of acryloyl chloride, featuring a bromo and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride typically involves the Wittig reaction. For instance, one method involves reacting 4-bromo-2-fluorobenzaldehyde with methyltriphenylphosphoranylidene acetate in toluene at 80°C for one hour . This reaction yields the corresponding (E)-methyl 3-(4-bromo-2-fluorophenyl)acrylate, which can then be converted to the acryloyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acryloyl chloride group.
Addition Reactions: The double bond in the acryloyl moiety can undergo addition reactions with various nucleophiles.
Oxidation and Reduction: The phenyl ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the acryloyl chloride group.
Catalysts: Catalysts like palladium or copper may be used to facilitate certain substitution reactions.
Solvents: Toluene, dichloromethane, and other organic solvents are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would produce an ester.
Scientific Research Applications
(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Bromo-2-fluorophenyl)acrylate: A closely related compound with similar reactivity but different functional groups.
2-Bromo-4-fluoropyridine: Another halogenated aromatic compound with applications in organic synthesis.
Uniqueness
(E)-3-(4-Bromo-2-fluorophenyl)acryloyl chloride is unique due to the combination of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and the properties of the resulting derivatives. This makes it a valuable compound for the synthesis of novel materials and molecules with specific characteristics.
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1-5H/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSHVOIAONFKC-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-49-5 |
Source
|
Record name | 676348-49-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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